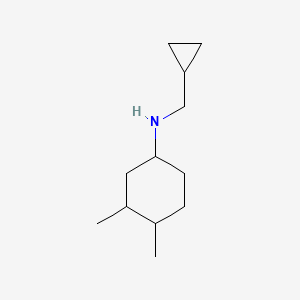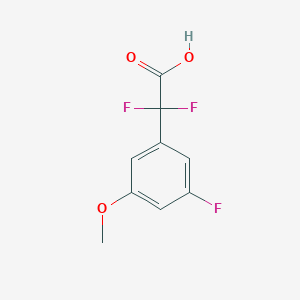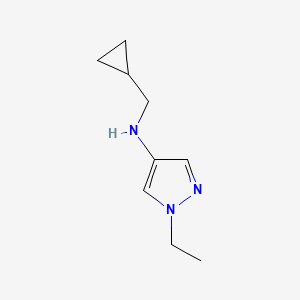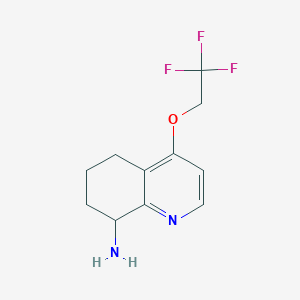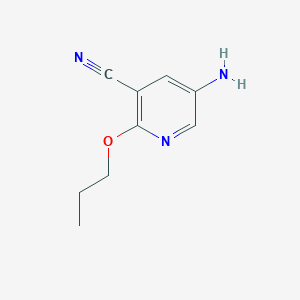
2-Tert-butyl-1-ethynylcyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-ethynylcyclohexan-1-OL is a chemical compound with the molecular formula C12H20O It is a tertiary alcohol with an ethynyl group attached to a cyclohexane ring, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-1-ethynylcyclohexan-1-OL can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the ethynylation of cyclohexanone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-1-ethynylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-Tert-butyl-1-ethynylcyclohexanone.
Reduction: Formation of 2-Tert-butyl-1-ethylcyclohexan-1-OL.
Substitution: Formation of 2-Tert-butyl-1-ethynylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-ethynylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including sedative and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-ethynylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. As an alkynyl alcohol derivative, it can act as a precursor to other active compounds, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features but without the tert-butyl group.
2-Tert-butyl-1,1,3,3-tetramethylguanidine: Another compound with a tert-butyl group but different functional groups and applications.
Uniqueness
2-Tert-butyl-1-ethynylcyclohexan-1-OL is unique due to its combination of a cyclohexane ring, an ethynyl group, and a tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)9-7-6-8-10(12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
InChI-Schlüssel |
QBXFERCAZJDLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCCC1(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
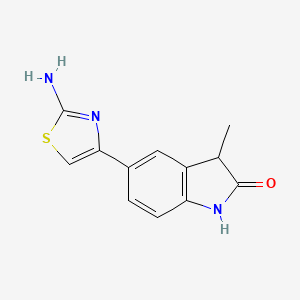
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
